molecular formula C7H6F2N4 B1433303 5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile CAS No. 1550418-74-0

5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile

Cat. No. B1433303
CAS RN: 1550418-74-0
M. Wt: 184.15 g/mol
InChI Key: LOLFCQMPYWFUEV-UHFFFAOYSA-N
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Description

5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H6F2N4 . It has a molecular weight of 184.15 . This compound is typically used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6F2N4/c8-6(9)3-13-7-4-11-5(1-10)2-12-7/h2,4,6H,3H2,(H,12,13) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that should be stored at room temperature .

Scientific Research Applications

Facile Synthesis Protocols

Researchers have developed convenient synthesis methods for related pyrazole derivatives, highlighting the use of deep eutectic solvents and green synthesis approaches. These methods offer advantages such as high yields, shorter reaction times, and the avoidance of toxic catalysts and solvents, making them environmentally friendly and efficient for laboratory synthesis (Bhosle et al., 2016).

Anticancer Potential

A series of dihydropyrano[2,3-c]pyrazole derivatives, which share a structural motif with 5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile, were synthesized and evaluated for their anticancer activity. These compounds exhibited promising results against various human cancer cell lines, demonstrating the potential therapeutic applications of such derivatives (Nimbalkar et al., 2017).

Green Chemistry Approaches

Studies also emphasize the importance of green chemistry in the synthesis of pyrazole derivatives, utilizing catalysts like sodium ascorbate and ionic liquids. These methods are highlighted for their environmentally friendly nature, including the use of water as a solvent, which aligns with sustainable chemistry principles (Kiyani & Bamdad, 2018).

Molecular Docking and ADMET Studies

In addition to synthesis and anticancer evaluations, some research has delved into molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to further understand the interaction of pyrazole derivatives with biological targets and predict their pharmacokinetic properties. This approach helps in identifying lead molecules for drug development (Vasava et al., 2019).

Synthesis of Schiff Base Scaffolds

Research also extends to the synthesis of novel Schiff base scaffolds of pyrazole nuclei, which are known for various pharmacological activities. Such studies contribute to the development of new compounds with potential application in treating neurodegenerative diseases, microbial infections, and cancers (Karati et al., 2022).

Safety and Hazards

As with any chemical, handling 5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile requires caution. It’s important to avoid contact with skin and eyes, and to avoid breathing in the compound . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

5-(2,2-difluoroethylamino)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N4/c8-6(9)3-13-7-4-11-5(1-10)2-12-7/h2,4,6H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLFCQMPYWFUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)NCC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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